5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S2/c1-5-9(10(17-19-5)11(18)16-13)7-3-21-12(15-7)8-4-20-6(2)14-8/h3-4H,13H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSWSCGHWAMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NN)C2=CSC(=N2)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, followed by cyclization to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide involves its interaction with various molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of specific biochemical pathways, such as those involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s activity and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis of key analogs:
¹Calculated based on molecular formulas from cited sources.
Key Observations :
- Carbohydrazide vs.
- Thiophene vs. Chlorophenyl Substituents : The thiophene-containing analog in shares the bi-thiazole-oxazole core but exhibits higher molecular weight, which could influence pharmacokinetics (e.g., membrane permeability).
- Nitro-Thiazole Modification : The nitro group in introduces electron-withdrawing effects, possibly altering reactivity or metabolic stability compared to methyl-thiazole derivatives.
Biological Activity
5-Methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including anticancer properties and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes thiazole and oxazole moieties, which are known for their biological significance. The presence of these functional groups often correlates with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S₂ |
| Molecular Weight | 301.38 g/mol |
| CAS Number | [Pending] |
| Melting Point | [Pending] |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization at submicromolar concentrations, leading to reduced cancer cell proliferation .
Case Study: Antiproliferative Assay
A comparative study evaluated the antiproliferative effects of various thiazole derivatives against seven human tumor cell lines. The results highlighted that certain derivatives exhibited IC50 values ranging from 0.5 to 73.2 nM, indicating potent activity against cancer cells while showing significantly lower toxicity in normal cells (IC50 > 10 μM) .
The mechanism by which these compounds exert their biological effects often involves the disruption of microtubule dynamics. Specifically, they bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for the development of new anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is heavily influenced by their structural characteristics. SAR studies have demonstrated that:
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs at specific positions on the phenyl ring tend to show reduced antiproliferative activity.
- Electron-Donating Groups (EDGs) : Conversely, the presence of EDGs such as methoxy or ethoxy groups enhances activity .
Summary of Research Findings
| Study | Findings |
|---|---|
| Comparative Structural Studies | Identified key structural features necessary for anticancer activity in thiazole derivatives. |
| Antiproliferative Assays | Showed significant cytotoxicity against cancer cell lines with low toxicity to normal cells. |
| Mechanistic Insights | Confirmed binding to tubulin as a primary mechanism for inducing apoptosis in cancer cells. |
Q & A
What are the optimal synthetic routes for 5-methyl-4-[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-4-yl]-1,2-oxazole-3-carbohydrazide, and how can reaction conditions be fine-tuned to improve yields?
Basic Research Question
The compound’s synthesis involves multi-step heterocyclic coupling. A widely adopted method uses N,N-dimethylformamide (DMF) as a solvent with K₂CO₃ as a base for nucleophilic substitution reactions between thiazole intermediates and oxazole precursors . Key parameters affecting yield include:
- Stoichiometric ratios : Excess RCH₂Cl (1.1 mmol) relative to the thiol precursor (1 mmol) ensures complete alkylation .
- Temperature control : Room-temperature stirring minimizes side reactions (e.g., hydrolysis of thiazole rings) .
For advanced optimization, employ Design of Experiments (DoE) to evaluate interactions between variables like solvent polarity, base strength, and reaction time.
How can the structural integrity of this compound be confirmed, and what analytical techniques resolve ambiguities in spectroscopic data?
Basic Research Question
Structural validation requires a combination of:
- Elemental analysis to confirm empirical formulas (e.g., C, H, N, S content) .
- IR spectrophotometry to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N–H stretches in carbohydrazide at ~3300 cm⁻¹) .
- Chromatographic purity checks (HPLC or TLC) to verify homogeneity .
Advanced Research Question
For conflicting spectral data (e.g., overlapping peaks in ¹H-NMR), use 2D NMR (COSY, HSQC) to resolve scalar couplings or X-ray crystallography for unambiguous confirmation, as demonstrated for analogous pyrazole-thiazole hybrids .
What mechanistic insights explain the reactivity of the carbohydrazide moiety in nucleophilic or electrophilic substitution reactions?
Advanced Research Question
The carbohydrazide (–CONHNH₂) group exhibits dual reactivity:
- Nucleophilic behavior : The hydrazine nitrogen attacks electrophiles (e.g., aldehydes) to form hydrazones, as seen in related triazole-carbohydrazide systems .
- Electrophilic substitution : Protonation of the carbonyl oxygen enhances electrophilicity, enabling reactions with amines or thiols.
Mechanistic studies using DFT calculations (e.g., charge distribution analysis) or isotopic labeling (e.g., ¹⁵N-tracking) can validate reaction pathways .
How do steric and electronic effects of the 2-methyl-thiazole substituents influence the compound’s stability and pharmacological activity?
Advanced Research Question
The 2-methyl-thiazole groups introduce steric hindrance, reducing susceptibility to enzymatic degradation. Electronic effects (e.g., electron-donating methyl groups) modulate π-π stacking with biological targets. Comparative studies on analogs with 4-methyl-thiazole or unsubstituted thiazole reveal:
- Enhanced metabolic stability : Methyl substitution at the 2-position decreases oxidative metabolism by cytochrome P450 enzymes .
- Bioactivity correlations : Thiazole methylation improves binding affinity to kinase targets (e.g., IC₅₀ values < 1 µM in kinase inhibition assays) .
What strategies address contradictions in solubility data between computational predictions and experimental measurements?
Advanced Research Question
Discrepancies often arise from oversimplified QSAR models (e.g., neglecting solvation effects). To reconcile
Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Computational refinement : Apply COSMO-RS solvation models in COMSOL Multiphysics to account for solvent polarity and hydrogen bonding .
Ternary phase diagrams : Map solubility as a function of pH, temperature, and co-solvents (e.g., DMSO-water mixtures) .
How can AI-driven molecular dynamics simulations enhance the design of derivatives with improved target selectivity?
Advanced Research Question
AI tools like COMSOL Multiphysics integrate:
- Binding free energy calculations (MM/PBSA) to rank derivative-target interactions.
- Generative adversarial networks (GANs) to propose novel analogs with optimized steric/electronic profiles .
For example, simulations of pyrazole-thiazole hybrids identified derivatives with 10-fold selectivity for EGFR over HER2 kinases .
What are the critical steps for scaling up synthesis while maintaining regioselectivity in multi-thiazole coupling reactions?
Basic Research Question
Key considerations include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu) improve regiocontrol in cross-coupling steps .
- Batch vs. flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing byproduct formation in exothermic reactions .
- In-line monitoring : Use Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
How do salt forms of this compound (e.g., hydrochloride or sodium salts) alter its pharmacokinetic properties?
Advanced Research Question
Salt formation impacts:
- Solubility : Hydrochloride salts increase aqueous solubility by 2–3 log units compared to free bases .
- Bioavailability : Sodium salts enhance intestinal absorption via ion-pairing mechanisms, as shown in pharmacokinetic studies of triazole-carbohydrazide salts .
Characterize salt stability using DSC/TGA to assess hygroscopicity and decomposition thresholds .
What protocols ensure safe handling of intermediates with undefined hazards, such as thiazole-thiol precursors?
Basic Research Question
For intermediates lacking hazard data (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol ):
- Precautionary measures : Use fume hoods, nitrile gloves, and closed systems to minimize exposure .
- First-aid protocols : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation .
How can researchers leverage comparative studies to resolve conflicting bioactivity data across cell lines or animal models?
Advanced Research Question
Apply comparative pharmacology frameworks :
Dose-response normalization : Express activity as % inhibition relative to positive controls.
Cell-line profiling : Test across panels (e.g., NCI-60) to identify lineage-specific effects.
Mechanistic deconvolution : Use RNA-seq or phosphoproteomics to correlate activity with pathway engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
